2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole

Descripción

Chemical Taxonomy and IUPAC Nomenclature

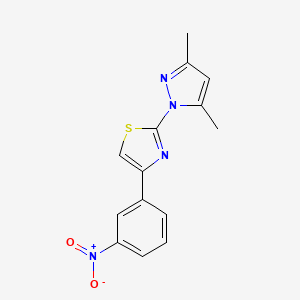

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole is a synthetic heterocyclic compound characterized by a thiazole core fused with pyrazole and nitro-substituted aromatic moieties. Its systematic IUPAC name reflects its structural complexity:

- IUPAC Name : 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole

- Molecular Formula : C₁₄H₁₂N₄O₂S

- Molecular Weight : 300.34 g/mol

The compound’s SMILES notation (O=[N+](C1=CC(C2=CSC(N3N=C(C)C=C3C)=N2)=CC=C1)[O-]) and InChIKey (ZYLGDSAPSSMRRT-UHFFFAOYSA-N) further delineate its atomic connectivity .

| Property | Value |

|---|---|

| CAS Registry Number | 956741-77-8 |

| Melting Point | Not reported in literature |

| Solubility | Likely soluble in organic solvents |

| Stability | Stable under standard conditions |

Historical Development and Discovery Timeline

The synthesis of this compound aligns with advancements in heterocyclic chemistry, particularly in the design of thiazole-pyrazole hybrids. Key milestones include:

- Early 2000s : Development of Hantzsch-thiazole synthesis methodologies, enabling efficient cyclocondensation of thioamides with α-haloketones .

- 2010s : Optimization of multi-step protocols for pyrazole-thiazole hybrids, leveraging phenacyl bromides and 3,5-dimethylpyrazol-1-thiocarboxamide .

- 2020s : Commercial availability from suppliers like BLD Pharmatech and Key Organics, reflecting its utility in pharmaceutical research .

The compound’s discovery is attributed to iterative improvements in heterocyclic coupling reactions, driven by the demand for bioactive scaffolds in medicinal chemistry .

Position Within Heterocyclic Compound Classifications

This molecule belongs to two major heterocyclic families:

- Thiazoles : Five-membered rings containing sulfur and nitrogen atoms, known for roles in biomolecules (e.g., thiamine) and drug design .

- Pyrazoles : Five-membered diazoles with two adjacent nitrogen atoms, widely used in agrochemicals and pharmaceuticals .

Key Structural Features:

- Thiazole Core : The 1,3-thiazole ring (C₃H₃NS) provides a planar, aromatic framework with delocalized π-electrons, enhancing stability and reactivity .

- Pyrazole Substituent : The 3,5-dimethylpyrazole group introduces steric bulk and hydrogen-bonding capabilities, influencing molecular interactions .

- Nitroaromatic Moiety : The 3-nitrophenyl group at position 4 contributes electron-withdrawing effects, modulating electronic properties and biological activity .

Classification Hierarchy:

- Parent Class : Heterocyclic compounds (azole derivatives) .

- Subclasses : Thiazoles, pyrazoles, nitroaromatics.

- Functional Groups : Nitro (-NO₂), methyl (-CH₃), aromatic rings.

This hybrid structure exemplifies the convergence of nitrogen- and sulfur-containing heterocycles, a strategy employed to enhance pharmacokinetic properties in drug candidates .

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-9-6-10(2)17(16-9)14-15-13(8-21-14)11-4-3-5-12(7-11)18(19)20/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCFBZDNMRLUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3,5-dimethyl-1H-pyrazole and 3-nitrobenzaldehyde in the presence of a thiazole-forming reagent can yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of thiazole derivatives, including 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole, as promising anticancer agents. The compound has been evaluated for its antiproliferative activity against various cancer cell lines.

Key Findings:

- Mechanism of Action : The thiazole moiety is known to interact with cellular targets that are crucial for cancer cell proliferation. For instance, compounds containing the thiazole structure have shown significant inhibition of cancer cell growth through apoptosis induction and cell cycle arrest mechanisms .

- Case Studies : In vitro studies demonstrated that derivatives of thiazoles exhibit cytotoxic effects against several human cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). Notably, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been a focal point of research. The compound has been tested in various seizure models to evaluate its effectiveness.

Key Findings:

- Seizure Models : In picrotoxin-induced convulsion models, thiazole-based compounds showed significant anticonvulsant activity. For example, derivatives with specific substitutions on the thiazole ring demonstrated enhanced protective effects against seizures .

- Structure-Activity Relationship (SAR) : SAR studies indicated that the presence of electron-withdrawing groups on the phenyl ring significantly contributes to the anticonvulsant efficacy of these compounds .

Antibacterial Properties

Thiazole derivatives have also been investigated for their antibacterial activities. The compound has shown promising results against various bacterial strains.

Key Findings:

- Mechanism of Action : The antibacterial activity is attributed to the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .

- Case Studies : In vitro assays revealed that certain thiazole derivatives possess activity comparable to conventional antibiotics against strains such as Staphylococcus aureus and Escherichia coli. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) similar to that of chloramphenicol .

Summary Table of Biological Activities

| Activity Type | Compound Tested | Key Findings |

|---|---|---|

| Anticancer | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole | Significant cytotoxicity against A375 and MCF-7 cells; low micromolar IC50 values. |

| Anticonvulsant | Various thiazole derivatives | Effective in picrotoxin-induced seizures; SAR indicates importance of substitutions. |

| Antibacterial | Thiazole derivatives | Comparable MIC values to chloramphenicol against S. aureus; disrupts bacterial metabolism. |

Mecanismo De Acción

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Structural Analogues

The compound is compared to structurally related pyrazole and thiazole derivatives (Table 1):

Table 1. Structural and Functional Comparison of Analogues

Key Observations:

Substituent Position : The target compound’s meta-nitrophenyl group contrasts with the para-nitrophenyl group in 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole . Meta substitution may reduce steric hindrance and alter electronic interactions compared to para analogues.

Functional Groups : The boronate ester in 2-Methyl-4-[4-(...)]-1,3-thiazole enables cross-coupling reactions, whereas the nitro group in the target compound may favor reduction reactions or serve as a pharmacophore in drug design.

Physicochemical Properties

- Melting Points : The boronate-containing thiazole analogue has a melting point of 103–106°C , suggesting that the target compound’s nitro group could lower thermal stability due to increased molecular polarity.

- Solubility : Nitro groups typically reduce aqueous solubility, but the dimethylpyrazole substituents may counterbalance this through hydrophobic interactions.

Actividad Biológica

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological screening, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H12N4O2S

- Molecular Weight : 288.34 g/mol

- CAS Number : 2768092

- IUPAC Name : 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole

Biological Activity Overview

Recent studies have highlighted various biological activities associated with thiazole derivatives, particularly those incorporating pyrazole moieties. The following sections detail the specific activities of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated its efficacy against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis using the well diffusion method.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | 15 | 125 |

| S. aureus | 18 | 62.5 |

| B. subtilis | 16 | 125 |

The results indicate that the compound exhibits moderate to good antibacterial activity, particularly against S. aureus .

Anticancer Activity

Research has also focused on the anticancer potential of thiazole derivatives. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including Jurkat and HT-29 cells.

| Cell Line | IC50 (μM) |

|---|---|

| Jurkat | 10 |

| HT-29 | 12 |

The presence of the pyrazole moiety appears to enhance its cytotoxicity, making it a candidate for further development in cancer therapy .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. Studies demonstrated a significant reduction in inflammatory markers in vitro when treated with this thiazole derivative.

Case Studies

Several case studies have explored the synthesis and biological evaluation of thiazole derivatives, including our compound of interest:

- Synthesis and Screening : A study synthesized various thiazole-pyrazole derivatives and screened them for biological activity. The results indicated that modifications at specific positions significantly influenced their antimicrobial activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR highlighted that substituents on the pyrazole ring were crucial for enhancing biological activity. Compounds with electron-withdrawing groups showed improved potency against bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole?

A typical method involves coupling a pyrazole precursor with a substituted thiazole intermediate. For example, a similar compound was synthesized by reacting methyl 2-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydrazine-1-carbodithioate with hydrazonoyl chlorides in absolute ethanol under triethylamine catalysis, followed by crystallization from dimethylformamide . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical for yield improvement.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assignments of aromatic protons (δ ~8.3–7.6 ppm for nitrophenyl groups) and pyrazole/thiazole ring protons (δ ~6.0–5.9 ppm) confirm structural integrity .

- FTIR : Peaks at ~2122 cm⁻¹ (azide stretch) and ~1595–1511 cm⁻¹ (aromatic C=C/C=N) validate functional groups .

- XRD : Single-crystal X-ray diffraction resolves molecular geometry and confirms substituent positions, as demonstrated for analogous 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole derivatives .

Q. What computational tools are recommended for modeling its electronic properties?

Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These models help interpret reactivity and interactions with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Byproduct analysis (e.g., via LC-MS or TLC) often reveals competing pathways. For instance, in copper-catalyzed click reactions, excess azide or alkyne reagents may lead to triazole byproducts. Adjusting stoichiometry (e.g., 1:1.2 molar ratio) and using ascorbate reductants can suppress undesired side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell line sensitivity or solvent effects). Standardized protocols (e.g., fixed DMSO concentrations ≤1%) and dose-response validation (IC50/EC50 curves) improve reproducibility. Molecular docking studies (e.g., using AutoDock Vina) can also rationalize divergent binding affinities by comparing binding poses across protein conformers .

Q. How does the nitro group’s position (meta vs. para) on the phenyl ring influence electronic properties?

Comparative studies of 3-nitrophenyl vs. 4-nitrophenyl analogs show distinct Hammett substituent constants (σmeta = 0.71 vs. σpara = 1.27), altering electron-withdrawing effects. This impacts redox potentials (cyclic voltammetry) and charge-transfer interactions in supramolecular assemblies .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Poor crystallization may result from conformational flexibility or solvent inclusion. Vapor diffusion (e.g., ether into DMF solutions) or seeding techniques can induce nucleation. For twinned crystals, SHELXL’s TWIN/BASF commands refine data with high Rint values (>0.1) .

Methodological Notes

- Data Interpretation : Always cross-validate NMR shifts with computed spectra (e.g., ACD/Labs or MestReNova) to resolve overlapping signals.

- Crystallography : Use Olex2 or Mercury for visualizing hydrogen-bonding networks and π-π stacking interactions .

- Bioactivity Profiling : Pair in vitro assays (e.g., kinase inhibition) with in silico ADMET predictions (SwissADME) to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.